Physicochemical Differentiation: 3-Methyl vs. 3-Phenyl Analog Impacts LogP and TPSA
The 3-methyl substituent on the oxadiazole ring of the target compound results in a computed XLogP3-AA of 1.4 and a TPSA of 81.4 Ų. In contrast, the closest commercially available 3-aryl analog—5-(((4-fluorophenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole—is predicted to have a substantially higher LogP (>2.5) and a larger TPSA owing to the additional phenyl ring. This difference matters because both parameters are key filters in Lipinski and Veber rules for oral bioavailability [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4; TPSA = 81.4 Ų |
| Comparator Or Baseline | 5-(((4-Fluorophenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole (CID not explicitly computed; LogP estimated >2.5 based on phenyl addition) |
| Quantified Difference | ΔLogP ≈ +1.1 log units; TPSA increase proportional to added phenyl surface area |
| Conditions | Computed descriptors: XLogP3-AA and Cactvs TPSA (PubChem 2025.09.15 release) |
Why This Matters
A lower LogP and smaller TPSA favour aqueous solubility and passive membrane permeability, making the 3-methyl compound a more attractive starting point for lead optimisation targeting intracellular enzymes.
- [1] PubChem. (2026). Computed Properties: XLogP3-AA, TPSA for CID 45825857. National Center for Biotechnology Information. View Source
